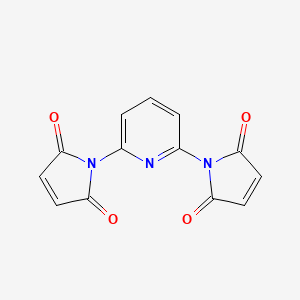
N,N'-pyridine-2,6-diylbismaleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-pyridine-2,6-diylbismaleimide: is a heterocyclic compound that features a pyridine ring substituted with two maleimide groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-pyridine-2,6-diylbismaleimide typically involves the reaction of pyridine-2,6-diamine with maleic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as acetic acid or dimethylformamide. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of N,N’-pyridine-2,6-diylbismaleimide can be achieved through a continuous flow process. This involves the use of automated reactors where pyridine-2,6-diamine and maleic anhydride are continuously fed into the reactor, and the product is continuously removed. This method allows for the efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
N,N’-pyridine-2,6-diylbismaleimide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The maleimide groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Amines in ethanol under reflux conditions.
Major Products Formed
Oxidation: Pyridine-2,6-dicarboxylic acid derivatives.
Reduction: Pyridine-2,6-diylbismaleimide alcohol derivatives.
Substitution: N-substituted pyridine-2,6-diylbismaleimide derivatives.
Scientific Research Applications
N,N’-pyridine-2,6-diylbismaleimide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, including polymers and resins with enhanced thermal and mechanical properties.
Mechanism of Action
The mechanism of action of N,N’-pyridine-2,6-diylbismaleimide involves its ability to interact with various molecular targets. The maleimide groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The pyridine ring can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions.
Comparison with Similar Compounds
N,N’-pyridine-2,6-diylbismaleimide can be compared with other similar compounds such as:
N,N’-pyridine-2,6-diylbis(thiourea): Similar structure but with thiourea groups instead of maleimide groups. It has different reactivity and applications.
N,N’-pyridine-2,6-diylbis(carboxamide): Contains carboxamide groups, leading to different coordination chemistry and biological activities.
N,N’-pyridine-2,6-diylbis(sulfonamide): Features sulfonamide groups, which impart different chemical and biological properties.
The uniqueness of N,N’-pyridine-2,6-diylbismaleimide lies in its dual maleimide functionality, which allows for versatile chemical modifications and applications in various fields.
Properties
CAS No. |
6331-34-6 |
|---|---|
Molecular Formula |
C13H7N3O4 |
Molecular Weight |
269.21 g/mol |
IUPAC Name |
1-[6-(2,5-dioxopyrrol-1-yl)pyridin-2-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C13H7N3O4/c17-10-4-5-11(18)15(10)8-2-1-3-9(14-8)16-12(19)6-7-13(16)20/h1-7H |
InChI Key |
RIJSFLCTBDHBBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















